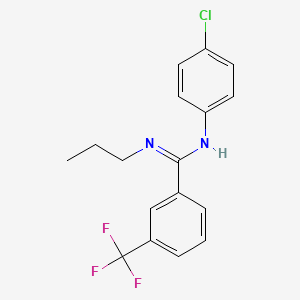

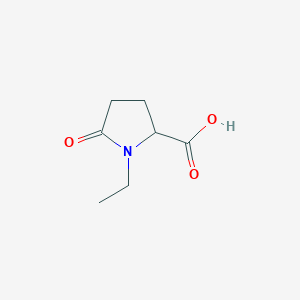

![molecular formula C20H17N5O3 B2546242 1-(2,4-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895002-59-2](/img/structure/B2546242.png)

1-(2,4-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves multiple steps, starting with the preparation of key intermediates such as 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one, which is then reacted with various reagents to yield the pyrazolo[3,4-d]pyrimidin-4-ones . Another approach includes the reaction of 1-(1-dimethylaminomethylene-2-oxo-2-phenylethyl)-3,5-diphenyl-1H-pyrazole with different amides to produce 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines . Additionally, the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates followed by condensation with formamide is used to synthesize 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidin-4-one moiety. The variations in the substituents attached to this core structure influence the biological activity and physical properties of the compounds .

Chemical Reactions Analysis

The pyrazolo[3,4-d]pyrimidin-4-one derivatives undergo various chemical reactions, including condensation with aromatic aldehydes, coupling with aromatic amines, and reactions with reagents containing primary amino groups . These reactions are crucial for the diversification of the core structure and the enhancement of biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are influenced by the substituents on the core structure. For instance, the introduction of a nitro group can significantly enhance the antitumor activity of the compounds, as seen with the potent inhibitory activity of 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one . The solvatochromic properties of these compounds can also be studied to understand their interactions with solvents, which is important for their application as dyes .

Case Studies and Biological Activities

Several pyrazolo[3,4-d]pyrimidin-4-one derivatives have been evaluated for their biological activities. For example, compounds with platelet antiaggregating activity have been identified, which could be beneficial for the development of new therapeutic agents . Antitumor activities have been observed in compounds tested against the MCF-7 human breast adenocarcinoma cell line, with some derivatives showing significant inhibitory activity . Additionally, antimicrobial and radical scavenging activities have been reported, indicating the potential of these compounds in the treatment of infections and as antioxidants .

Scientific Research Applications

Synthesis and Biological Activities

- Antiviral and Antimicrobial Studies : Derivatives of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine, similar in structure to the compound of interest, have been synthesized and evaluated for their antiviral activity against Herpes Simplex Virus type-1 (HSV-1), as well as for antimicrobial properties against both Gram-positive and Gram-negative bacteria and fungi. Certain moieties, like 4-nitrophenyl and 3-nitrophenyl, showed good inhibitory activity (Shamroukh et al., 2007; Sanjeeva Reddy et al., 2010).

- Anticancer Activity : Research has shown that certain pyrazolo[3,4-d]pyrimidin-4-one derivatives possess significant antitumor activities. For example, compounds have been tested against the MCF-7 human breast adenocarcinoma cell line, revealing potent inhibitory effects (Abdellatif et al., 2014).

- Anti-inflammatory, Analgesic, and Antipyretic Activities : Novel pyrazolone derivatives attached to a pyrimidine moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic properties, showing activities comparable to standard treatments (Antre et al., 2011).

Synthetic Approaches and Chemical Properties

- Novel Synthetic Pathways : Research has focused on developing new synthetic methodologies for producing pyrazolo[3,4-d]pyrimidin-4-one derivatives and related compounds, including microwave-assisted synthesis and green chemistry approaches (Deohate & Palaspagar, 2020; Rahmouni et al., 2016).

- Solvatochromic Properties and Industrial Applications : Certain pyrazolo-pyridine derivatives have been explored for their solvatochromic properties and potential as corrosion inhibitors in industrial applications, demonstrating the versatility of pyrazolo[3,4-d]pyrimidin-4-one derivatives in non-medical contexts as well (Dohare et al., 2018).

Mechanism of Action

Future Directions

The compound has shown promising results in inhibiting CDK2 and has potential for further investigations . It has exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future research could focus on exploring its potential as a therapeutic agent in cancer treatment.

properties

IUPAC Name |

1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-13-3-8-18(14(2)9-13)24-19-17(10-22-24)20(26)23(12-21-19)11-15-4-6-16(7-5-15)25(27)28/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAATXCINRYMBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

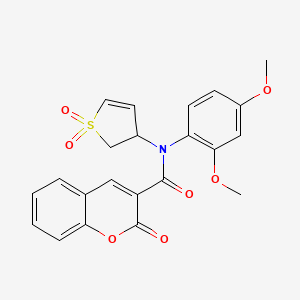

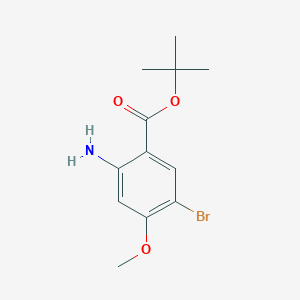

![(E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2546163.png)

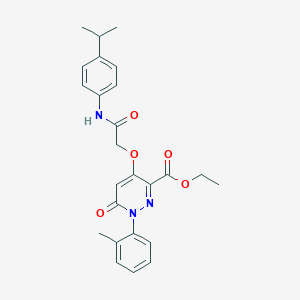

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

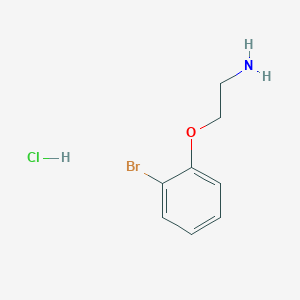

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2546166.png)

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B2546169.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethoxyphenyl)methanone](/img/structure/B2546170.png)

![1-(4-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2546171.png)

![3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid](/img/structure/B2546173.png)